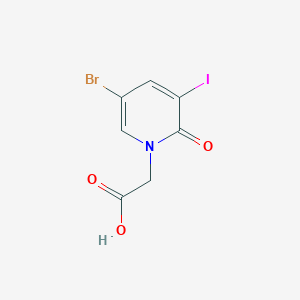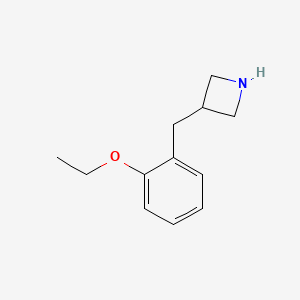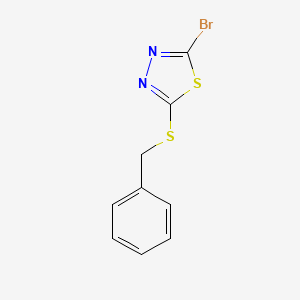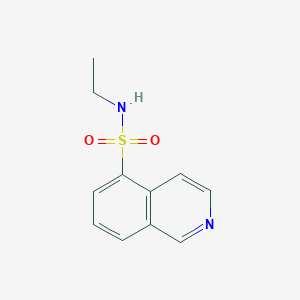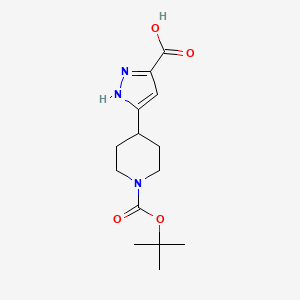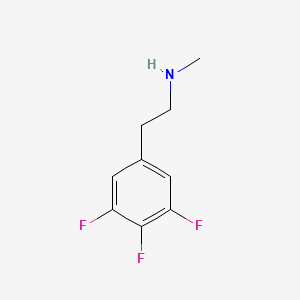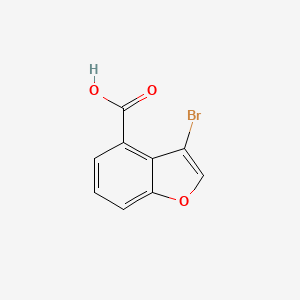
3-Bromo-1-benzofuran-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-benzofuran-4-carboxylic acid: is a chemical compound with the molecular formula C9H5BrO3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzofuran-4-carboxylic acid typically involves the bromination of 1-benzofuran-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position of the benzofuran ring .
Industrial Production Methods: Industrial production methods for 3-Bromo-1-benzofuran-4-carboxylic acid may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
- Substituted benzofuran derivatives
- Oxidized or reduced benzofuran compounds
- Ester and amide derivatives of benzofuran
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1-benzofuran-4-carboxylic acid is used as a building block in organic synthesis to create various benzofuran derivatives with potential biological activities .
Biology: In biological research, benzofuran derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive compounds .
Medicine: Benzofuran derivatives, including 3-Bromo-1-benzofuran-4-carboxylic acid, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and antibacterial agents .
Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Bromo-1-benzofuran-4-carboxylic acid depends on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or interfering with nucleic acid functions .
Comparaison Avec Des Composés Similaires
1-Benzofuran-4-carboxylic acid: Lacks the bromine atom at the 3-position, which may affect its biological activity and reactivity.
3-Chloro-1-benzofuran-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-Iodo-1-benzofuran-4-carboxylic acid: Contains an iodine atom at the 3-position, which may result in different biological activities and synthetic applications.
Uniqueness: The presence of the bromine atom at the 3-position in 3-Bromo-1-benzofuran-4-carboxylic acid imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and biological applications .
Propriétés
Formule moléculaire |
C9H5BrO3 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
3-bromo-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3/c10-6-4-13-7-3-1-2-5(8(6)7)9(11)12/h1-4H,(H,11,12) |
Clé InChI |
KQMWFQNCRZSSJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)

![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
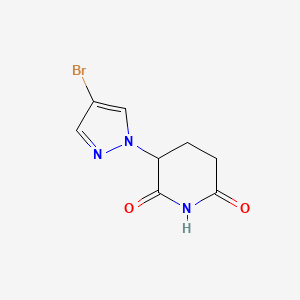
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
